molecular formula C5H9ClO3 B1283507 Methyl 2-(2-chloroethoxy)acetate CAS No. 83881-47-4

Methyl 2-(2-chloroethoxy)acetate

Cat. No.: B1283507
CAS No.: 83881-47-4
M. Wt: 152.57 g/mol
InChI Key: RDFIZBYHUOHTQI-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to yellow liquid that is used in various chemical processes and research applications. The compound is known for its utility in organic synthesis and as an intermediate in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of 2-chloroethanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or thiols.

    Hydrolysis: 2-(2-chloroethoxy)acetic acid.

    Reduction: 2-(2-chloroethoxy)ethanol.

Scientific Research Applications

Methyl 2-(2-chloroethoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2-chloroethoxy)acetate involves its reactivity as an ester and a chloroalkane. The ester group can undergo hydrolysis or reduction, while the chloroalkane moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloroethoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-(2-Chloroethoxy)acetic acid: The hydrolyzed form of methyl 2-(2-chloroethoxy)acetate.

    2-(2-Chloroethoxy)ethanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its dual functionality as an ester and a chloroalkane, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIZBYHUOHTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571701
Record name Methyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-47-4
Record name Methyl 2-(2-chloroethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83881-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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